2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride

Description

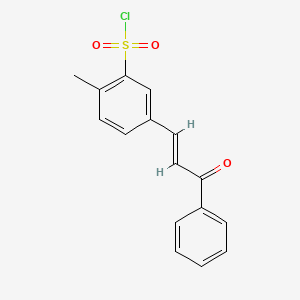

2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride (CAS: 1160264-20-9) is a benzenesulfonyl chloride derivative with a complex substituent structure. Its molecular formula is C₁₅H₁₅ClN₂O₃S (molecular weight: 338.81 g/mol) . The compound features a methyl group at the 2-position of the benzene ring and a 3-oxo-3-phenyl-propenyl group at the 5-position, conjugated to the sulfonyl chloride (–SO₂Cl) functional group. This structure confers unique reactivity, making it valuable in chemical synthesis, pharmaceutical intermediates, and materials science .

Key structural attributes:

- Sulfonyl chloride group: Highly reactive towards nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation.

- Methyl group: Modifies steric and electronic properties, influencing solubility and reaction kinetics.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3S/c1-12-7-8-13(11-16(12)21(17,19)20)9-10-15(18)14-5-3-2-4-6-14/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSNGKWRRASNV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzenesulfonyl chloride and cinnamaldehyde.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is typically heated to a temperature range of 50-80°C.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

Addition Reactions: The phenyl-propenyl moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Structure

The compound features a benzene ring substituted with a sulfonyl chloride and a propenyl moiety, contributing to its reactivity and utility in various chemical reactions.

Organic Synthesis

2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride serves as an important building block in organic synthesis. It can participate in various reactions such as:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonates.

- Michael Addition : The compound can undergo Michael addition with suitable nucleophiles, leading to the formation of complex derivatives.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its ability to form bioactive derivatives makes it a candidate for drug development. Some specific areas of interest include:

- Anticancer Agents : Research indicates that compounds with similar structures exhibit anticancer properties, suggesting that derivatives of this sulfonyl chloride may have similar effects.

- Antimicrobial Activity : Preliminary studies have shown that derivatives may possess antimicrobial properties, making them candidates for further exploration in antibiotic development.

Materials Science

In materials science, the compound's reactivity allows it to be used in the development of specialty chemicals and polymers. Applications include:

- Polymerization Processes : The sulfonyl chloride group can initiate polymerization reactions, leading to new materials with desirable properties.

- Surface Modification : The compound can be used to modify surfaces for improved adhesion or other functional properties.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the synthesis of various sulfonamides from this compound through nucleophilic substitution reactions. The resulting compounds exhibited significant biological activity against specific cancer cell lines.

Case Study 2: Antimicrobial Derivatives

Research conducted on derivatives of this compound showed promising results against bacterial strains. The study highlighted the potential for developing new antibiotics based on the structural framework provided by the sulfonyl chloride.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.

Molecular Targets and Pathways

Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues, leading to the loss of enzymatic activity.

Protein Modification: It can modify proteins by reacting with nucleophilic amino acid residues, such as lysine or cysteine, altering the protein’s structure and function.

Comparison with Similar Compounds

Table 1: Reactivity Comparison of Sulfonyl Chlorides

Analysis :

The target compound’s reactivity is intermediate between highly reactive acetyl chloride and less reactive p-toluenesulfonyl chloride. Its 3-oxo-3-phenyl-propenyl group likely enhances electrophilicity compared to benzenesulfonyl chloride, but steric hindrance from the methyl group may slow hydrolysis .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Analysis :

The target compound’s higher molecular weight and bulky substituents suggest lower water solubility compared to simpler benzenesulfonyl chlorides. Its decomposition temperature is uncharacterized but likely exceeds 250°C, similar to benzenesulfonyl chloride .

Table 3: Hazard Comparison

Analysis :

The target compound shares corrosive and toxic hazards with other sulfonyl chlorides. Its decomposition products likely include sulfur oxides (SOₓ) and halogenated gases due to the sulfonyl chloride group .

Table 4: Functional Use Cases

Analysis :

The target compound’s niche applications arise from its unique substituents, enabling selective sulfonation in drug discovery (e.g., kinase inhibitors) . In contrast, simpler derivatives like benzenesulfonyl chloride are used for bulk chemical synthesis .

Research Findings and Key Observations

Reactivity Trends : The electron-withdrawing 3-oxo-3-phenyl-propenyl group increases the sulfonyl chloride’s electrophilicity, accelerating reactions with amines compared to p-toluenesulfonyl chloride .

Safety Protocols : Like benzenesulfonyl chloride, the target compound requires stringent handling in fume hoods and neutralization with NaOH for disposal .

Biological Activity

2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride, known by its CAS number 62559-65-3, is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and safety considerations.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.79 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that sulfonyl chlorides exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonyl chlorides possess potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the sulfonyl group to interact with bacterial enzymes and disrupt cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers tested a series of sulfonyl chlorides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against these pathogens.

- Cancer Cell Apoptosis : A recent investigation explored the effect of sulfonyl chlorides on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a significant increase in apoptotic cell death compared to controls, with an IC50 value of approximately 15 µM.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound:

| Toxicity Type | Description |

|---|---|

| Acute Toxicity | LD50 (oral, rat): 1960 mg/kg |

| Skin Irritation | Causes irritation upon contact |

| Eye Damage | May cause serious eye irritation |

The compound is classified as harmful if swallowed and may cause systemic toxicity; thus, appropriate safety measures should be taken when handling it .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonation of the parent aromatic system followed by chlorination. A modified approach involves using benzenesulfonyl chloride derivatives as precursors, with optimization of reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents like SOCl₂ or PCl₅ to minimize side products. Crown ethers (e.g., 18-crown-6) in acetonitrile have been shown to enhance reaction efficiency by stabilizing intermediates .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).

Q. What analytical techniques are most effective for characterizing this compound, and how should sample preparation be handled?

- Methodology : Use a combination of NMR (¹H, ¹³C) to confirm substituent positions and LC-MS for purity assessment. For sulfonyl chloride detection, derivatization with aniline or thiols followed by FT-IR analysis (S=O stretch at ~1370–1350 cm⁻¹) is recommended .

- Sample Preparation : Avoid aqueous conditions to prevent hydrolysis. Store samples in anhydrous solvents (e.g., dry DCM) under inert gas.

Q. How does the compound’s reactivity impact storage and handling protocols?

- Guidelines : The sulfonyl chloride group is moisture-sensitive. Store at −20°C in sealed, desiccated containers. Use gloveboxes or Schlenk lines for air-sensitive manipulations. Personal protective equipment (PPE) must include nitrile gloves, goggles, and a fume hood due to its irritant properties .

Advanced Research Questions

Q. What mechanistic insights explain the solvolysis kinetics of this compound in different solvent systems?

- Methodology : Conduct solvolysis studies in binary solvent mixtures (e.g., fluoroalcohol/water) to assess nucleophilic attack pathways. Kinetic data can be modeled using the Grunwald-Winstein equation to correlate solvent ionizing power (Y values) with reaction rates. For example, electron-withdrawing substituents on the benzene ring increase electrophilicity at the sulfur center, accelerating hydrolysis .

- Data Interpretation : Compare rate constants (k) with structurally similar benzenesulfonyl chlorides (e.g., p-nitro derivatives) to isolate steric/electronic effects.

Q. How do substituents on the aromatic ring influence reactivity in nucleophilic substitution reactions?

- Experimental Design : Synthesize analogs with varying substituents (e.g., methyl, nitro) and measure reaction rates with nucleophiles like amines or thiols. Use Hammett σ constants to predict electronic effects. For instance, electron-withdrawing groups (EWGs) at the para position enhance reactivity by stabilizing transition states .

- Contradiction Analysis : Discrepancies between predicted and observed rates may arise from steric hindrance or solvent interactions. Molecular modeling (DFT) can validate steric contributions.

Q. What strategies mitigate challenges in purifying this compound, given its propensity for decomposition?

- Approach : Avoid prolonged exposure to heat during distillation. Use low-temperature recrystallization (e.g., from ethanol/dry ice baths) or flash chromatography with deactivated silica gel. For large-scale purification, consider continuous flow systems to minimize decomposition .

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

- Methodology : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify reactive sites. Solvent effects can be modeled using COSMO-RS to predict solubility and stability in ionic liquids. Validate predictions experimentally via kinetic assays .

Q. What are the implications of conflicting solvolysis data reported in fluorinated vs. aqueous solvents?

- Resolution : Reconcile discrepancies by analyzing solvent nucleophilicity (e.g., using Swain-Scott parameters). Fluorinated alcohols (e.g., TFE) may stabilize cationic intermediates via hydrogen bonding, altering rate-determining steps compared to aqueous systems .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.